molecular formula C12H19Cl2NO B5330871 2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5330871
M. Wt: 264.19 g/mol
InChI Key: YZPCKDBPDULUMY-UHFFFAOYSA-N
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Description

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenoxy group and an ethylamine moiety

Properties

IUPAC Name

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-4-14-7-8-15-12-6-5-11(13)9(2)10(12)3;/h5-6,14H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCKDBPDULUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C(=C(C=C1)Cl)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps. One common synthetic route starts with the chlorination of 2,3-dimethylphenol to produce 4-chloro-2,3-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-2,3-dimethylphenoxy)ethanol. The final step involves the reaction of this intermediate with ethylamine to yield 2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. It is believed to interact with cellular receptors or enzymes, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride can be compared with similar compounds such as:

  • 2-(4-chloro-2,3-dimethylphenoxy)ethanol
  • 2-(4-chloro-2,3-dimethylphenoxy)acetamide
  • 2-(4-chloro-2,3-dimethylphenoxy)ethylamine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

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